ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE
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Overview
Description
ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and an ethyl acetate moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Formation of the Propanamide Linker: The propanamide linker is formed through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid with ethanol to form the ethyl acetate moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for the development of new antibiotics and anti-inflammatory drugs.
Medicine: Its anticancer properties are being explored for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes, such as proteases or kinases, by binding to their active sites.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.
These mechanisms involve complex pathways and interactions with cellular components, which are still being studied to fully understand the compound’s effects.
Comparison with Similar Compounds
ETHYL 2-(2-{3-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDO}-1,3-THIAZOL-4-YL)ACETATE can be compared with other thiazole derivatives:
Sulfathiazole: An antimicrobial drug with a simpler structure.
Ritonavir: An antiretroviral drug with a more complex structure and different functional groups.
Abafungin: An antifungal drug with a different mechanism of action.
Properties
IUPAC Name |
ethyl 2-[2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-2-22-15(21)9-12-10-24-16(18-12)19-14(20)7-8-23-13-5-3-11(17)4-6-13/h3-6,10H,2,7-9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYPSXSIBAGQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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